
S-Methyl-S-(2-pyridinyl) sulfoximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-Methyl-S-(2-pyridinyl) sulfoximine” is a chemical compound with the molecular formula C6H8N2OS . It is a solid substance .
Synthesis Analysis
The synthesis of sulfoximines like “this compound” can be achieved by oxidation . In a preparation of N-alkyl-substituted sulfoximines from sulfides, in situ generated N-bromoalkylamines serve as readily accessible imidating agents leading to N-alkylsulfiliminium bromides that are subsequently oxidized providing the desired products .Chemical Reactions Analysis
Sulfoximines undergo various chemical transformations leading to their degradation. These include reductive and oxidative pathways as well as C–S bond cleavage reactions .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 156.21 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Insecticide Chemistry and Efficacy
Sulfoximines, including sulfoxaflor, represent a novel class of insecticides highly effective against a range of sap-feeding insects, even those resistant to neonicotinoids and other insecticides. Sulfoxaflor acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR-acting insecticides. The sulfoximines show unique structure-activity relationships (SAR) compared to other nAChR agonists like neonicotinoids, making them effective in controlling resistant insect pests (Sparks et al., 2013).
Discovery and Characterization of Sulfoxaflor
The discovery of sulfoxaflor followed an investigation into the sulfoximine functional group for insecticidal activity. This substance exhibits broad-spectrum efficacy against numerous sap-feeding pests and shows no cross-resistance with neonicotinoids, likely due to differences in susceptibility to oxidative metabolism. Sulfoxaflor's unique structure compared to neonicotinoids is a significant factor in its distinct mode of action (Zhu et al., 2011).
Application in Organic Synthesis
S-Methyl-S-2-pyridyl-sulfoximine (MPyS) has been used in palladium(II)-catalyzed bromination and chlorination of primary β-C(sp3)-H bonds. This methodology enables the construction of highly functionalized aliphatic acid derivatives, showcasing the utility of MPyS in organic synthesis. The MPyS directing group can be cleaved and recovered, highlighting its versatility in synthetic applications (Rit et al., 2014).
Metabolism Studies in Insects
Sulfoxaflor's distinct metabolic behavior in insects, particularly the lack of metabolism by certain cytochrome P450 monooxygenases, contributes to its effectiveness against pests resistant to other insecticides. This differential metabolism is key to understanding sulfoxaflor's unique efficacy and lack of cross-resistance with neonicotinoids (Sparks et al., 2012).
Catalytic Enantioselective Synthesis
The synthesis of chiral sulfoximines through the desymmetrizing N-oxidation of pyridyl sulfoximines using peptide catalysts represents a significant advancement in organic chemistry. This approach allows the synthesis of various mono- and bis-pyridyl sulfoximine oxides with high enantiomeric ratios. These developments underscore the chemical versatility of sulfoximines (Tang & Miller, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Sulfoximines are emerging moieties for medicinal and biological chemistry, due in part to their efficacy in selective inhibition of amide-forming enzymes . They can be incorporated into diverse structures within natural polypeptides, and the sulfoximine residue can serve as a new site for bioorthogonal, chemoselective bioconjugation .
Propriétés
IUPAC Name |
imino-methyl-oxo-pyridin-2-yl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-4-2-3-5-8-6/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNTYTKCIIHFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76456-06-9 |
Source


|
| Record name | imino(methyl)(pyridin-2-yl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

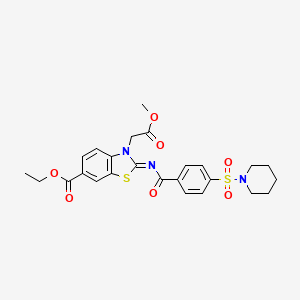
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)
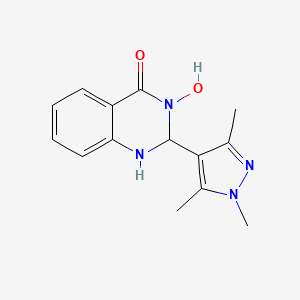
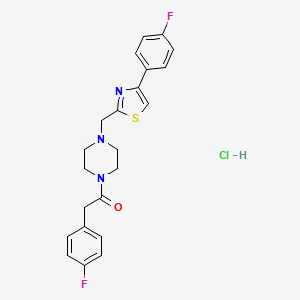
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)

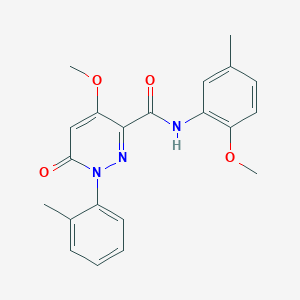
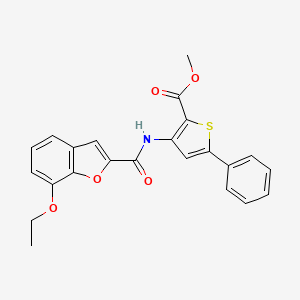
![8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2724756.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)



![ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724762.png)